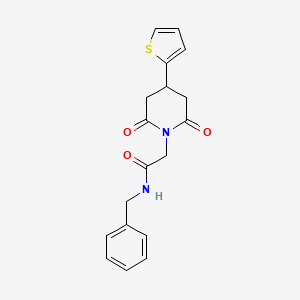

N-benzyl-2-(2,6-dioxo-4-(thiophen-2-yl)piperidin-1-yl)acetamide

Description

Properties

IUPAC Name |

N-benzyl-2-(2,6-dioxo-4-thiophen-2-ylpiperidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S/c21-16(19-11-13-5-2-1-3-6-13)12-20-17(22)9-14(10-18(20)23)15-7-4-8-24-15/h1-8,14H,9-12H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJYSEBROHKRSGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)N(C1=O)CC(=O)NCC2=CC=CC=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(2,6-dioxo-4-(thiophen-2-yl)piperidin-1-yl)acetamide typically involves multi-step organic reactions. One common route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Thiophene Group: The thiophene group is introduced via a substitution reaction, often using thiophene-2-carboxylic acid or its derivatives.

Benzylation: The benzyl group is added through a nucleophilic substitution reaction using benzyl chloride.

Acetylation: The final step involves the acetylation of the piperidine nitrogen using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(2,6-dioxo-4-(thiophen-2-yl)piperidin-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl groups in the piperidine ring can be reduced to alcohols.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anti-inflammatory and Immunomodulatory Effects

N-benzyl-2-(2,6-dioxo-4-(thiophen-2-yl)piperidin-1-yl)acetamide has been studied for its potential as an inhibitor of tumor necrosis factor-alpha (TNF-α), a key cytokine involved in inflammatory processes. Research indicates that compounds with similar structures have shown efficacy in reducing TNF-α production, suggesting that this compound may also exhibit similar properties .

Case Study:

In a study reported in a patent (EP1767533A1), derivatives related to this compound were shown to effectively inhibit TNF-α production in vitro, demonstrating their potential utility in treating inflammatory diseases such as rheumatoid arthritis and Crohn's disease .

2. Modulation of Nuclear Receptors

The compound has been investigated for its ability to modulate nuclear receptors, particularly RORγt (Retinoic acid receptor-related orphan receptor gamma t), which plays a significant role in immune response regulation. Research has indicated that derivatives of similar piperidine compounds can act as inverse agonists of RORγt, potentially offering new therapeutic avenues for autoimmune diseases .

Case Study:

A recent study utilized molecular docking and in vitro assays to evaluate the binding affinity of various piperidine derivatives to RORγt, revealing promising results for compounds structurally related to this compound .

Anticancer Potential

1. Inhibition of Cancer Cell Proliferation

The structural characteristics of this compound suggest potential anticancer activity. Compounds with similar frameworks have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:

Research on related compounds has demonstrated their ability to inhibit specific cancer cell lines by targeting signaling pathways involved in cell growth and survival. For instance, studies have shown that certain benzothiophene derivatives can effectively modulate pathways associated with cancer progression .

Mechanism of Action

The mechanism of action of N-benzyl-2-(2,6-dioxo-4-(thiophen-2-yl)piperidin-1-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . The thiophene and piperidine moieties play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Electronic Features

The compound’s piperidin-1-yl ring with 2,6-dioxo groups distinguishes it from analogs like N-cyclohexyl-2-morpholino-2-(thiophen-2-yl)acetamide (), which replaces the piperidin-1-yl with a morpholino ring.

Key structural comparisons include:

- Dihedral Angles: The target compound’s conformational flexibility may lie between 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (79.7° dihedral angle between aryl rings) and N-benzyl-2-(2,4-dichlorophenoxy)acetamide (27.17°), suggesting intermediate steric hindrance .

- Hydrogen Bonding: Like N-benzyl-2-(2,4-dichlorophenoxy)acetamide, the target compound’s amide group likely participates in N–H⋯O/N hydrogen bonds, stabilizing crystal packing or protein interactions .

Functional Implications

- Bioactivity Potential: Structural similarity to penicillin derivatives (e.g., N-substituted 2-arylacetamides in ) implies antimicrobial or enzyme-inhibitory activity .

- Coordination Chemistry : The acetamide backbone’s ability to act as a ligand () suggests applications in metal-organic frameworks or catalytic systems .

Data Table: Key Comparative Parameters

Biological Activity

N-benzyl-2-(2,6-dioxo-4-(thiophen-2-yl)piperidin-1-yl)acetamide, with the CAS number 1396768-54-9 and a molecular formula of CHNOS, has garnered attention in pharmacological research for its diverse biological activities. This compound is part of a class of molecules known for their potential therapeutic applications, including antibacterial and anticonvulsant properties.

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 342.4 g/mol |

| CAS Number | 1396768-54-9 |

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various bacterial strains. The compound exhibits significant activity against Gram-positive bacteria, particularly Staphylococcus aureus and Enterococcus faecalis.

Minimum Inhibitory Concentration (MIC)

The MIC values for this compound indicate its effectiveness:

- Staphylococcus aureus : MIC 15.625–62.5 μM

- Enterococcus faecalis : MIC 62.5–125 μM

These values suggest that the compound operates through a bactericidal mechanism, inhibiting protein synthesis and subsequently affecting nucleic acid and peptidoglycan production within bacterial cells .

Anticonvulsant Activity

In addition to its antibacterial properties, N-benzyl derivatives have been studied for their anticonvulsant activities . Research indicates that certain derivatives of N-benzyl compounds demonstrate potent anticonvulsant effects in animal models. For instance, specific derivatives achieved effective doses (ED50) comparable to established anticonvulsants like phenytoin:

| Compound | ED50 (mg/kg) |

|---|---|

| N-benzyl-2-acetamido-3-methoxypropionamide | 8.3 (i.p.) |

| N-benzyl-2-acetamido-3-ethoxypropionamide | 17.3 (i.p.) |

| Phenytoin | 6.5 (i.p.) |

The research suggests that structural modifications, particularly the presence of heteroatoms near the piperidine ring, enhance the anticonvulsant efficacy of these compounds .

The mechanism of action for N-benzyl derivatives involves:

- Inhibition of Protein Synthesis : The compound disrupts bacterial protein synthesis pathways.

- Alteration of Nucleic Acid Synthesis : It affects nucleic acid production, which is crucial for bacterial replication.

- Biofilm Disruption : The compound shows moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential in treating biofilm-associated infections .

Case Studies and Research Findings

Several case studies have been documented regarding the efficacy of N-benzyl derivatives:

- Study on Antibacterial Efficacy : A recent investigation evaluated the antibacterial activity against clinical isolates and reference strains, confirming its bactericidal action with notable effects on biofilm formation.

- Anticonvulsant Studies : Another study focused on the anticonvulsant properties of structurally similar compounds, demonstrating that modifications to the benzamide structure can significantly impact efficacy and safety profiles.

- Comparative Analysis with Other Compounds : In comparative studies with other known antibacterial agents like ciprofloxacin, N-benzyl derivatives exhibited superior biofilm inhibition rates, highlighting their potential as novel therapeutic agents .

Q & A

Q. What are the established synthetic routes for N-benzyl-2-(2,6-dioxo-4-(thiophen-2-yl)piperidin-1-yl)acetamide, and how are reaction conditions optimized?

- Methodology : The synthesis typically involves multi-step organic reactions. A common approach includes: (i) Formation of the piperidinone core via cyclization of substituted thiophene precursors. (ii) Introduction of the benzyl-acetamide moiety via nucleophilic substitution or carbodiimide-mediated coupling (e.g., EDC/HCl in dichloromethane) . (iii) Optimization of reaction parameters (e.g., temperature, solvent polarity, pH) to enhance yield. For example, DMF with catalytic KI is used for SN2 reactions in similar acetamide syntheses . (iv) Purification via column chromatography or recrystallization. Reaction progress is monitored using TLC or HPLC .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms the integration of the benzyl, thiophene, and piperidinone moieties. Aromatic protons in thiophene appear at δ 6.8–7.5 ppm, while the acetamide carbonyl resonates at ~170 ppm in 13C NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Stretching bands for amide C=O (~1650 cm⁻¹) and ketone groups (~1720 cm⁻¹) are key .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- Methodology :

- Enzyme Inhibition : Screen against proteases or kinases using fluorogenic substrates (e.g., IC50 determination via fluorescence quenching) .

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anti-proliferative effects .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the binding affinity of this compound to target proteins?

- Methodology :

- Docking Software : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., COX-2, EGFR).

- Parameters : Include flexible side-chain residues and solvation effects. Validate with MD simulations (100 ns trajectories) to assess stability .

- Free Energy Calculations : MM-PBSA/GBSA quantifies binding energy, correlating with experimental IC50 values .

Q. How do structural modifications (e.g., substituent variations on the benzyl or thiophene groups) alter bioactivity?

- Methodology :

- SAR Studies : Synthesize analogs with electron-withdrawing (e.g., -NO2) or donating (-OCH3) groups on the benzyl ring. Compare IC50 values in enzyme assays .

- Crystallography : X-ray structures (using SHELX ) reveal conformational changes in the piperidinone ring upon substitution, affecting target binding .

Q. What strategies resolve contradictions in reported biological data (e.g., divergent IC50 values across studies)?

- Methodology :

- Purity Verification : Re-analyze compound batches via HPLC (>95% purity) to exclude impurities as confounding factors .

- Assay Standardization : Use internal controls (e.g., reference inhibitors) and consistent cell lines/passage numbers .

- Meta-Analysis : Compare datasets across studies, adjusting for variables like solvent (DMSO concentration) or incubation time .

Methodological Considerations

Q. How is X-ray crystallography applied to determine the compound’s solid-state structure?

- Methodology :

- Crystallization : Diffraction-quality crystals are grown via slow evaporation (e.g., methanol/acetone mixtures) .

- Data Collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation).

- Refinement : SHELXL refines atomic coordinates, thermal parameters, and hydrogen-bonding networks (R-factor < 0.05) .

Q. What role do the thiophene and piperidinone moieties play in the compound’s reactivity?

- Methodology :

- Thiophene : Participates in π-π stacking with aromatic residues in target proteins. Substituents at the 2-position modulate electron density, affecting binding .

- Piperidinone : The diketone system may chelate metal ions (e.g., Zn²+ in metalloproteases) or form hydrogen bonds with catalytic residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.